

3-Bromo-5-methoxyphenylboronic acid physical properties

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Compound of Interest

Compound Name: 3-Bromo-5-methoxyphenylboronic acid

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Technical Guide: 3-Bromo-5-methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-methoxyphenylboronic acid is a valuable synthetic intermediate belonging to the class of arylboronic acids. Its trifunctional nature, featuring a bromo group, a methoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic synthesis. This is particularly true in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry and materials science for the construction of complex molecular architectures. The strategic placement of the substituents allows for regioselective modifications, providing a pathway to a diverse array of biaryl compounds and other intricate organic molecules. This guide provides a comprehensive overview of the known physical properties of **3-Bromo-5-methoxyphenylboronic acid**, details established experimental protocols for the characterization of boronic acids, and illustrates its application in a typical cross-coupling reaction.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Bromo-5-methoxyphenylboronic acid**. It is important to note that while some data are readily available from commercial and database sources, experimentally determined values for properties such as melting point, solubility, and pKa for this specific molecule are not consistently published. The data presented here is a compilation of reported values and estimations based on structurally related compounds.

Property	Value
CAS Number	849062-12-0[1][2]
Molecular Formula	C ₇ H ₈ BBrO ₃ [1][2][3]
Molecular Weight	230.85 g/mol [1]
Appearance	Solid[3]
Boiling Point	367.9 °C at 760 mmHg
Density	1.61 g/cm ³
Melting Point	Not explicitly reported. For the structurally similar 3-Bromo-5-methoxybenzoic acid, a melting point range of 190.0-196.0 °C has been reported.[4]
Solubility	Data not available. Generally soluble in organic solvents like methanol, ethanol, and acetone.
pKa	Data not available. Arylboronic acids typically have pKa values in the range of 8-10.[5]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific molecule are not available in the public domain. However, the following sections describe general and widely accepted methodologies for the characterization of boronic acids.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Gallenkamp, Stuart SMP10)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of **3-Bromo-5-methoxyphenylboronic acid** is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool.
- For an accurate determination, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed approximate melting point.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Spectroscopic Analysis

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Instrumentation:

- NMR spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H NMR).

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Bromo-5-methoxyphenylboronic acid** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- Transfer the solution to an NMR tube.

Data Acquisition (General Parameters):

- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (dependent on sample concentration).
 - Relaxation delay: 1-5 seconds.
 - The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.

Expected Spectral Features (Illustrative, based on similar structures):

- ^1H NMR: Aromatic protons in the region of δ 7.0-8.0 ppm, a singlet for the methoxy group protons around δ 3.8 ppm, and a broad singlet for the boronic acid protons ($-\text{B}(\text{OH})_2$) which may be exchangeable with D_2O .

- ^{13}C NMR: Aromatic carbon signals in the region of δ 110-160 ppm, and a methoxy carbon signal around δ 55 ppm. The carbon attached to the boron atom will also be present in the aromatic region.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

- FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Sample Preparation (ATR Method):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Scan the sample over a typical wavenumber range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the clean ATR crystal before running the sample.
- The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

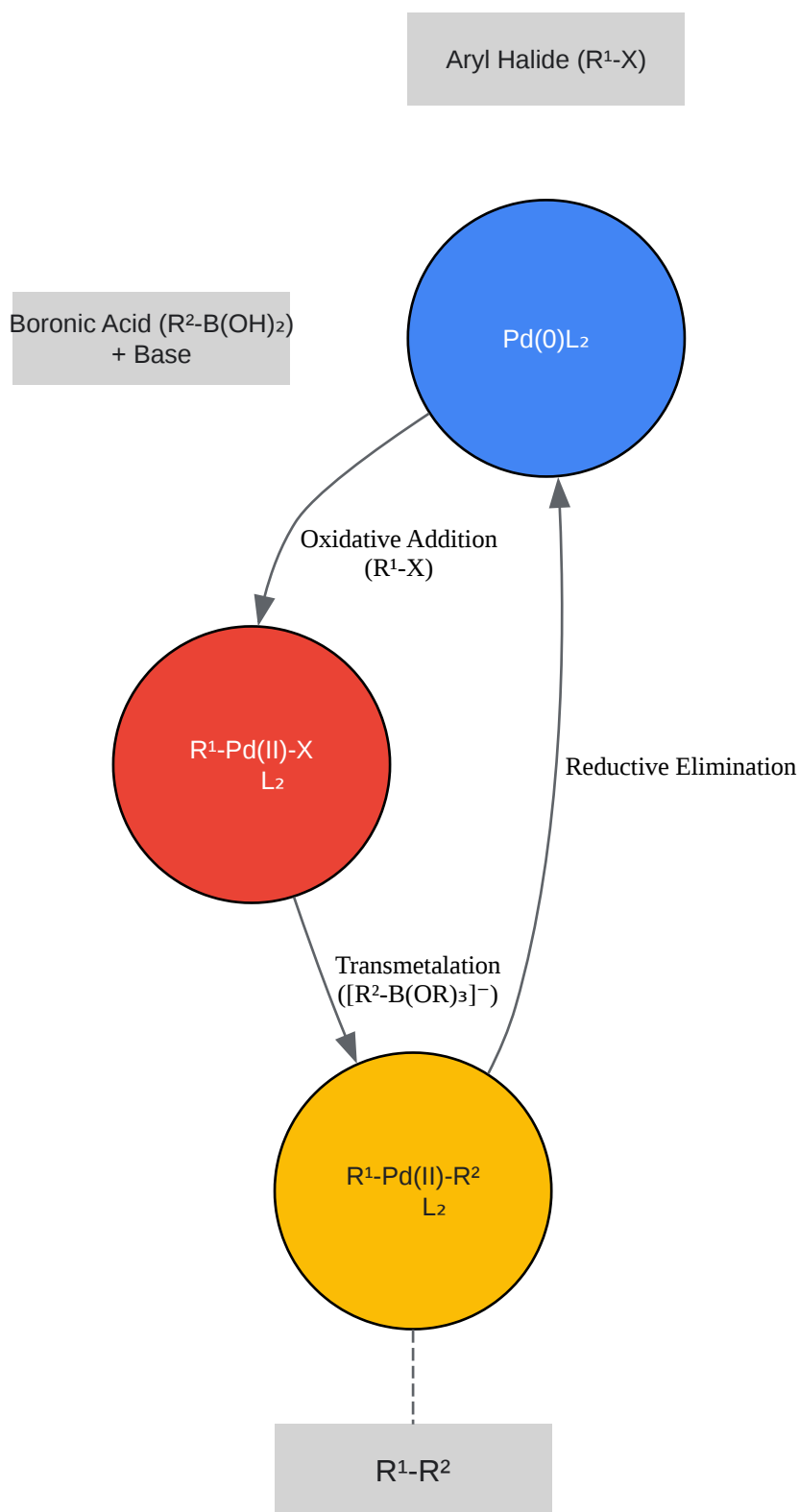
Expected Characteristic Absorption Bands:

- O-H stretching (of the $\text{B}(\text{OH})_2$ group): A broad band in the region of 3200-3600 cm^{-1} .
- C-H stretching (aromatic and methoxy): Around 2850-3100 cm^{-1} .
- C=C stretching (aromatic ring): Peaks in the region of 1400-1600 cm^{-1} .
- C-O stretching (methoxy group): A strong band around 1000-1300 cm^{-1} .
- B-O stretching: Around 1300-1400 cm^{-1} .
- C-Br stretching: In the fingerprint region, typically below 800 cm^{-1} .

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R^1-X) to form a Pd(II) complex.
- Transmetalation: The organoboron species (formed from the boronic acid and a base) transfers its organic group (R^2) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups (R^1 and R^2) are coupled and eliminated from the palladium center, forming the desired biaryl product (R^1-R^2) and regenerating the Pd(0) catalyst.[6]

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